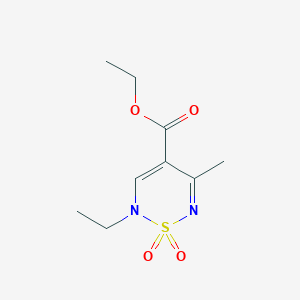

ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

ethyl 2-ethyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S/c1-4-11-6-8(9(12)15-5-2)7(3)10-16(11,13)14/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUAKEUPDLFMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=NS1(=O)=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1. Summary of Synthetic Parameters

Functionalization and Derivatives

Post-synthesis modifications of analogous thiadiazines include:

- Saponification: Conversion of esters to carboxylic acids using NaOH in THF/MeOH/H₂O.

- Amide Formation: PyBOP- or EDCI-mediated coupling with amines (e.g., pyridinyl methanamine).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.

Medicine: Research has indicated that thiadiazine derivatives, including this compound, may have therapeutic applications in treating conditions such as hypertension and diabetes. Further studies are needed to explore its full medical potential.

Industry: In the agricultural industry, thiadiazine derivatives are used as pesticides and herbicides. This compound can be employed in the formulation of these products to enhance their effectiveness.

Mechanism of Action

The mechanism by which ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazine 1,1-dioxides exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis of ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide and its structural analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Position 2: Ethyl (target compound) vs. benzyl (propyl analog) vs. methyl (other analogs). Position 5: Methyl (common in all analogs) likely stabilizes the ring conformation. Ester Chain Length: Ethyl (target) vs. propyl () vs. methyl (). Longer chains (e.g., propyl) increase lipophilicity but may reduce solubility .

Biological Activity :

- Dichlorophenyl-substituted analogs (e.g., ) show promise in targeting Artemis endonuclease, while benzodioxol derivatives () may interact with CNS targets due to aromatic electron-rich systems.

- The target compound’s ethyl and methyl substituents suggest moderate bioactivity, similar to HBV inhibitors in , though direct antiviral data are unconfirmed .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution (e.g., heating with NEt₃ in DXN) , whereas dichlorophenyl analogs require multi-step alkylation and Boc-deprotection .

Research Findings and Data Gaps

- Physicochemical Data : The target compound lacks reported melting/boiling points and solubility, unlike analogs in (melting point: 198–199°C) and (melting point: 89°C) .

- Biological Studies : While the HBV inhibitory activity of a related oxadiazole-thiadiazine hybrid is documented , the target compound’s efficacy remains unexplored.

Biological Activity

Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₁₀N₂O₄S

Molecular Weight: 218.23 g/mol

CAS Number: 1710661-70-3

The compound features a thiadiazine ring structure with substituents that contribute to its biological activity. The presence of nitrogen and sulfur in the ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activity. This compound has shown promise against various bacterial strains. For example:

- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : Showed an inhibition zone of 12 mm at the same concentration.

These findings suggest the compound's potential as an antimicrobial agent suitable for further development in pharmaceutical applications.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as:

- MCF-7 (breast cancer) : IC50 value of 6.5 µg/mL.

- HCT-116 (colon cancer) : IC50 value of 5.8 µg/mL.

These results indicate that this compound may serve as a lead compound in the development of new anticancer therapies.

Synthesis Methods

The synthesis of ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate typically involves:

- Cyclization Reaction : Combining appropriate precursors under controlled conditions to form the thiadiazine ring.

- Reaction Conditions : Utilizing solvents such as methanol or ethanol with catalysts to facilitate the cyclization process.

A common synthetic route includes the reaction of ethyl carbamate with sulfur and nitrogen sources under specific temperature and pressure conditions.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various thiadiazine derivatives for their antimicrobial efficacy. Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate was part of a series tested against a panel of pathogens. The results indicated that modifications to the thiadiazine structure could enhance activity against resistant strains .

Study on Anticancer Properties

Another research article focused on the anticancer potential of thiadiazine derivatives. Ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate was tested alongside known anticancer agents. The results showed that it induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| Ethyl 2-Ethyl-5-Methyl Thiadiazine | Moderate | Significant (IC50 = 6.5 µg/mL) | Unique substitution pattern |

| 1,3,4-Thiadiazole | High | Moderate | Broad spectrum activity |

| Benzothiadiazine | Moderate | High (IC50 = 3.0 µg/mL) | Used in medicinal chemistry |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 2-ethyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thioamide intermediates or through sulfonamide-mediated ring closure. For example, analogous thiadiazine derivatives are often synthesized using acetic acid-catalyzed reflux with substituted amines or thiols, as seen in the synthesis of structurally similar 1,2-benzothiazine 1,1-dioxide derivatives . Key steps include esterification of carboxyl groups and oxidation of sulfur moieties to achieve the 1,1-dioxide configuration.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for OCH₂), methyl substituents (δ ~2.1–2.5 ppm), and thiadiazine ring protons (δ ~6.5–7.5 ppm for aromatic systems, if applicable).

- IR : Confirm the presence of carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfone (S=O stretches at ~1150–1300 cm⁻¹) groups.

- MS : Look for molecular ion peaks matching the molecular weight (e.g., [M+H]⁺ at m/z 275 for a similar compound) and fragmentation patterns consistent with the thiadiazine backbone .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents in the thiadiazine ring during synthesis?

- Methodological Answer : Computational tools like density functional theory (DFT) can predict electron density distribution in intermediates, guiding substituent placement. Experimental approaches include using sterically bulky directing groups (e.g., tert-butyl esters) or adjusting reaction solvents (e.g., DMF for polar transition states) to control regiochemistry. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to narrow optimal conditions .

Q. How do substituents on the thiadiazine core influence biological activity, and how can contradictory data from SAR studies be resolved?

- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO₂) or hydrophobic moieties (e.g., aryl rings) can enhance binding to biological targets (e.g., enzymes). Contradictions in structure-activity relationship (SAR) data may arise from differences in assay conditions (e.g., pH, solvent polarity). A meta-analysis approach, comparing bioactivity data under standardized conditions (e.g., IC₅₀ values in identical cell lines), is recommended. For example, pyridothiadiazine derivatives with methoxybenzyl groups showed distinct activity profiles compared to tolyl-substituted analogs .

Q. What advanced chromatographic methods resolve impurities or degradation products in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). For example, related sulfone-containing compounds were analyzed with retention times and response factors calibrated against known standards (Table 1) .

Table 1. Analytical Parameters for Thiadiazine Derivatives

| Compound | Retention Time (min) | Detection Wavelength (nm) | Limit of Quantitation (%) |

|---|---|---|---|

| Ethyl 2-ethyl-5-methyl... | 8.2 | 260 | 0.05 |

| Degradation product A | 10.5 | 260 | 0.1 |

Data Analysis & Experimental Design

Q. How can statistical experimental design (DoE) improve reaction yields for this compound?

- Methodological Answer : Apply a fractional factorial design to screen variables (temperature, catalyst loading, solvent ratio). For instance, a Central Composite Design (CCD) optimized similar heterocyclic syntheses by identifying critical interactions between reaction time and temperature, reducing experimental runs by 40% while maximizing yield .

Q. What computational tools predict the stability of the sulfone group under varying pH conditions?

- Methodological Answer : Molecular dynamics simulations using software like Gaussian or GROMACS can model hydrolysis pathways. For example, sulfone stability in acidic media correlates with electron density on sulfur atoms, calculable via Mulliken charge analysis .

Biological & Mechanistic Studies

Q. How can in vitro assays differentiate between covalent and non-covalent binding modes of this compound to protein targets?

- Methodological Answer : Use techniques like:

- Fluorescence quenching : Non-covalent binders show reversible quenching.

- Mass spectrometry : Covalent adducts increase molecular weight by the compound’s mass.

- Kinetic assays : Covalent inhibitors exhibit time-dependent activity, unlike reversible binders.

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.